REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][C:8]([CH3:13])([CH3:12])[CH2:9][C:10]#[CH:11])(=O)=O.[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15]>>[C:14]([NH:18][CH2:6][CH2:7][C:8]([CH3:13])([CH3:12])[CH2:9][C:10]#[CH:11])([CH3:17])([CH3:16])[CH3:15]
|
Name
|
24b
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC(CC#C)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated (rotavap, 150 mB, 40° C.)
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
CUSTOM
|
Details
|
The organic material was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated (100 mm, 40° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCCC(CC#C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 960 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |